molecular formula C25H26FN5O2S B2583615 N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-42-4

N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Número de catálogo: B2583615
Número CAS: 1114652-42-4
Peso molecular: 479.57
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Key structural features include:

  • A cyclopentyl group at the N-position, influencing steric bulk and lipophilicity.
  • A propyl chain at position 4, modulating hydrophobicity and conformational flexibility.
  • A carboxamide moiety at position 8, enhancing hydrogen-bonding capacity and solubility.

This compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions, cyclization, and alkylation, as inferred from analogous triazoloquinazoline syntheses .

Propiedades

Número CAS

1114652-42-4

Fórmula molecular

C25H26FN5O2S

Peso molecular

479.57

Nombre IUPAC

N-cyclopentyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H26FN5O2S/c1-2-13-30-23(33)20-12-9-17(22(32)27-19-5-3-4-6-19)14-21(20)31-24(30)28-29-25(31)34-15-16-7-10-18(26)11-8-16/h7-12,14,19H,2-6,13,15H2,1H3,(H,27,32)

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound belonging to the triazoloquinazoline family. Its complex structure includes a triazoloquinazoline core, a cyclopentyl group, and a fluorobenzylthio moiety. This unique molecular architecture is integral to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound's systematic name reflects its intricate structural features. The presence of the cyclopentyl group and the fluorobenzylthio moiety are believed to significantly influence its interactions with biological targets. The molecular formula and weight are critical for understanding its pharmacokinetics and bioavailability.

Property Value
Molecular FormulaC₁₈H₁₈FN₃O₂S
Molecular Weight357.41 g/mol
Structural FeaturesTriazoloquinazoline core with cyclopentyl and fluorobenzylthio groups

N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibits biological activity primarily through its interaction with specific enzymes and receptors. Preliminary studies indicate that it may modulate signaling pathways associated with inflammation and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Interaction : It likely binds to receptors that mediate cellular responses to various stimuli.

Biological Activity

Research has shown that compounds in the triazoloquinazoline class can exhibit diverse pharmacological effects. Specifically, N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has been associated with:

  • Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : Studies suggest potential efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • In Vitro Studies : Research demonstrated that the compound inhibited cell growth in several cancer cell lines (e.g., breast cancer and leukemia) at micromolar concentrations.
  • In Vivo Models : Animal studies indicated a reduction in tumor size when treated with the compound compared to control groups.
  • Structure–Activity Relationship (SAR) : Variations in substituents on the triazoloquinazoline core have led to insights into how structural changes affect biological activity.

Comparative Analysis

To understand the unique properties of N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide relative to related compounds, a comparative analysis is useful.

Compound Name Structural Features Biological Activity
N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl...Similar core structure with different fluorobenzyl groupExhibits anti-inflammatory properties
N-cyclopentyl-1-thioxo...Different sulfur moietyVaries in reactivity patterns
9-fluoro...Contains a sulfanylidene groupDifferent reactivity due to sulfur state

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The following table highlights structural differences between the target compound and analogs from the evidence:

Compound Name / ID Substituents (Position) Key Structural Features
Target Compound - N-cyclopentyl (N) - 4-Fluorobenzylthio enhances metabolic stability; propyl chain balances lipophilicity
- 4-fluorobenzylthio (1)
- Propyl (4)
4-Benzyl-1-((2,5-dimethylbenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide - Benzyl (4) - 2,5-Dimethylbenzylthio increases steric hindrance; isopropyl reduces solubility
- 2,5-dimethylbenzylthio (1)
- Isopropyl (N)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] - Phenylsulfonyl (4) - Sulfonyl groups enhance polarity; difluorophenyl adds electron-deficient character

Key Observations :

  • The 4-fluorobenzylthio group in the target compound offers a balance between electronic effects (fluorine’s -I effect) and steric demands, contrasting with the bulkier 2,5-dimethylbenzylthio in the analog .
Spectroscopic and Tautomeric Behavior
  • IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) in triazole-thiones [7–9] confirms tautomeric conversion from hydrazinecarbothioamides, while νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) dominate . The target compound’s thioether linkage (C-S) would exhibit distinct νC-S vibrations (~700 cm⁻¹), differing from thiones.
  • NMR Analysis : Chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes (e.g., fluorobenzyl vs. dimethylbenzyl), altering electron density and shielding effects .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 4-Benzyl-1-((2,5-dimethylbenzyl)thio)-N-isopropyl Analog Triazole-Thiones [7–9]
logP ~3.8 (estimated) ~4.2 (higher lipophilicity) ~2.5–3.0 (polar sulfonyl group)
Solubility (µg/mL) Moderate (carboxamide enhances aqueous) Low (isopropyl reduces solubility) Low (sulfonyl groups dominate)
Metabolic Stability High (fluorine reduces oxidation) Moderate (methyl groups susceptible to oxidation) Variable (depends on X substituent)

Implications :

  • The target compound’s carboxamide and fluorobenzylthio groups synergize to improve solubility and stability compared to analogs with non-fluorinated or bulkier substituents .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.